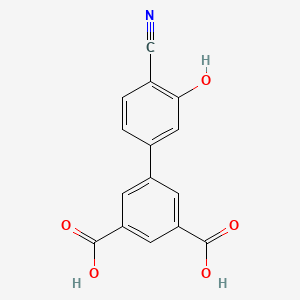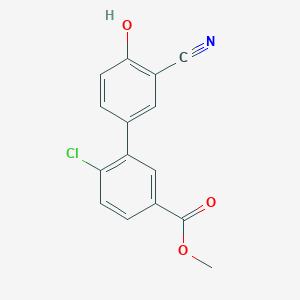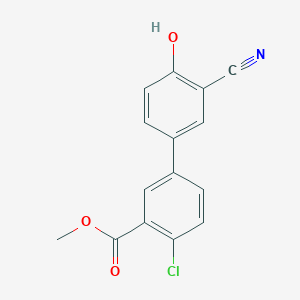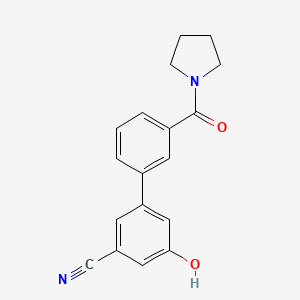
3-Cyano-5-(3-methylsulfonylaminophenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyano-5-(3-methylsulfonylaminophenyl)phenol (95%) is a synthetic compound that has a wide range of applications in scientific research. It is a useful reagent for organic synthesis and is used in the preparation of a variety of compounds. In addition, it has been studied for its potential applications in biochemistry and physiology.
Applications De Recherche Scientifique
3-Cyano-5-(3-methylsulfonylaminophenyl)phenol (95%) is widely used in scientific research, particularly in the fields of organic synthesis and biochemistry. It is used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals and other biologically active compounds. It is also used in the synthesis of fluorescent dyes, which are used to label proteins and other biomolecules for imaging and tracking purposes.
Mécanisme D'action
The mechanism of action of 3-Cyano-5-(3-methylsulfonylaminophenyl)phenol (95%) is not fully understood. However, it is believed that the compound acts as a reducing agent, which can reduce the oxidation state of other compounds. In addition, it is thought to interact with certain enzymes and other proteins, which can affect their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Cyano-5-(3-methylsulfonylaminophenyl)phenol (95%) are not well understood. However, it is believed that the compound may affect the activity of certain enzymes and proteins, as well as the expression of certain genes. In addition, it has been shown to have antioxidant properties, which may be beneficial in certain applications.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 3-Cyano-5-(3-methylsulfonylaminophenyl)phenol (95%) in lab experiments is that it is relatively easy to obtain and use. It is also relatively stable, which makes it suitable for use in long-term experiments. However, the compound can be toxic in high concentrations, so safety precautions must be taken when handling it. In addition, it is not soluble in water, so it must be dissolved in a suitable solvent before use.
Orientations Futures
The future directions for 3-Cyano-5-(3-methylsulfonylaminophenyl)phenol (95%) are numerous. Further research is needed to better understand its biochemical and physiological effects, as well as its potential applications in drug development and other areas. In addition, research could be conducted to determine its potential as an antioxidant or as a potential therapeutic agent. Finally, research could be conducted to develop new methods for synthesizing the compound and to improve its solubility in water.
Méthodes De Synthèse
3-Cyano-5-(3-methylsulfonylaminophenyl)phenol (95%) is synthesized through a multi-step process. The first step involves the reaction of 3-cyano-5-(3-methylsulfonylaminophenyl)phenol with a base, such as sodium hydroxide, to form an intermediate compound. This intermediate compound is then reacted with a reducing agent, such as sodium borohydride, to form the final product. The reaction is usually performed in a solvent, such as ethyl acetate, and the reaction conditions must be carefully controlled to ensure the desired product is obtained.
Propriétés
IUPAC Name |
N-[3-(3-cyano-5-hydroxyphenyl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c1-20(18,19)16-13-4-2-3-11(7-13)12-5-10(9-15)6-14(17)8-12/h2-8,16-17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYOYRZVYXHZJQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C2=CC(=CC(=C2)C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50684990 |
Source


|
| Record name | N-(3'-Cyano-5'-hydroxy[1,1'-biphenyl]-3-yl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50684990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-5-(3-methylsulfonylaminophenyl)phenol | |
CAS RN |
1261898-06-9 |
Source


|
| Record name | N-(3'-Cyano-5'-hydroxy[1,1'-biphenyl]-3-yl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50684990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Cyano-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6377129.png)


![2-Cyano-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6377151.png)
![2-Cyano-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6377158.png)
![3-Cyano-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6377164.png)





